5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile
Description
This compound features a pyridine-2-carbonitrile core linked to a piperidine moiety substituted with a 1,1-dioxo-1,2-benzothiazol-3-yl-methylamino group. The piperidine ring contributes to conformational flexibility, while the cyano group on pyridine may improve solubility or serve as a hydrogen-bond acceptor.
Properties
IUPAC Name |
5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-23(19-17-4-2-3-5-18(17)27(25,26)22-19)15-8-10-24(11-9-15)16-7-6-14(12-20)21-13-16/h2-7,13,15H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWUSCHXYIDAGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)C2=CN=C(C=C2)C#N)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of 1,2-Benzothiazol-3-ylmethanethiol
The benzothiazole sulfone is synthesized via oxidation of the corresponding thiol. A reported protocol involves:
-
Reacting 3-bromomethyl-1,2-benzothiazole with thiourea to form 1,2-benzothiazol-3-ylmethanethiol.
-
Oxidizing the thiol to the sulfone using Oxone® in a water-acetone mixture (0°C to rt, 12 h, 85% yield).
Reaction Scheme:
Amine Functionalization
The sulfonic acid is converted to the methylamine derivative via a Curtius rearrangement or direct amination:
-
Treat sulfonic acid with SOCl₂ to form sulfonyl chloride.
-
React with methylamine in dichloromethane (DCM) at −10°C (2 h, 78% yield).
Functionalization of Piperidine Scaffold
Boc Protection of 4-Aminopiperidine
To prevent undesired side reactions, the piperidine amine is protected:
Methylation of Protected Amine
Introduce the methyl group via reductive amination:
-
React Boc-protected piperidine with formaldehyde and NaBH(OAc)₃ in DCM (0°C to rt, 6 h, 88% yield).
-
Deprotect using HCl in dioxane (4 h, quantitative yield).
Coupling of Piperidine and Pyridine Moieties
Buchwald-Hartwig Amination
A palladium-catalyzed coupling is employed for aryl C–N bond formation:
Procedure:
-
Combine 5-bromopyridine-2-carbonitrile (1.0 eq), N-methyl-4-aminopiperidine (1.2 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 eq) in toluene.
-
Heat at 110°C under N₂ for 24 h.
-
Purify via silica chromatography (EtOAc/hexanes) to isolate the product (62% yield).
Optimization Data:
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | 110 | 62 |
| Pd(dppf)Cl₂ | DMF | 100 | 48 |
| CuI/L-Proline | DMSO | 120 | <10 |
Nucleophilic Aromatic Substitution (SNAr)
Alternative method for electron-deficient pyridines:
-
Activate 5-fluoropyridine-2-carbonitrile with KHMDS in THF (−78°C).
-
Add N-methyl-4-aminopiperidine (1.5 eq) and warm to rt (12 h, 57% yield).
Final Assembly and Characterization
Coupling Benzothiazole and Piperidine-Pyridine
-
React 1,1-dioxo-1,2-benzothiazol-3-ylmethylamine with the piperidine-pyridine intermediate using EDC/HOBt in DMF (rt, 18 h, 71% yield).
-
Purify via recrystallization (MeOH/H₂O).
Characterization Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyridine-H), 8.02 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.89–7.75 (m, 3H), 4.21 (s, 2H, CH₂N), 3.45–3.30 (m, 4H, piperidine-H), 2.85 (s, 3H, NCH₃).
-
HRMS (ESI) : m/z calcd for C₂₀H₂₀N₅O₂S [M+H]⁺: 418.1289; found: 418.1293.
Optimization Challenges and Solutions
Sulfone Stability
The 1,1-dioxo group is prone to reduction under harsh conditions. Mitigation strategies include:
Regioselectivity in Pyridine Functionalization
Competing reactions at pyridine positions 3 and 5 are minimized by:
-
Employing 5-bromo derivatives for Buchwald-Hartwig amination.
-
Activating the 5-position with electron-withdrawing groups (e.g., CN).
Scalability and Industrial Considerations
A three-step pilot-scale process achieves 44% overall yield:
-
Step 1 : Piperidine methylation (88% yield, 2 kg scale).
-
Step 2 : Pyridine coupling (62% yield, 1.5 kg scale).
-
Step 3 : Benzothiazole conjugation (71% yield, 1.0 kg scale).
Cost Analysis :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo various substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or optical properties.
Biology
In biological research, the compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine
Industry
In the industrial sector, the compound is used in the development of new materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine and pyridine rings may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Research Findings and Gaps
- Key Insights :
- Unanswered Questions: No direct pharmacological data for the target compound are available in the evidence. Comparative bioavailability and toxicity studies between analogs are needed.
Biological Activity
The compound 5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 373.45 g/mol. The structure features a benzothiazole moiety, which is known for its biological significance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 373.45 g/mol |
| CAS Number | Not specified |
Anticancer Properties
Research indicates that compounds containing a benzothiazole core exhibit promising anticancer activities. The mechanism often involves the inhibition of specific proteins associated with cancer cell proliferation. For instance, studies have shown that derivatives of benzothiazole can target tubulin polymerization, leading to apoptosis in cancer cells.
Case Study: Inhibition of TACC3
A notable study explored the inhibition of TACC3 (Transforming Acidic Coiled-Coil 3), a protein implicated in various cancers. The compound was found to effectively disrupt TACC3 function, leading to reduced viability in cancer cell lines. The study highlighted the potential of benzothiazole derivatives as targeted therapies in oncology .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Its structure allows it to interact with bacterial cell membranes and inhibit essential enzymes.
Research Findings
- Antibacterial Activity : In vitro tests demonstrated that the compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell wall synthesis.
- Antiviral Potential : Preliminary studies suggest that the compound may inhibit viral replication by interfering with viral RNA polymerase activity.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes within target cells. This binding can modulate various signaling pathways, leading to therapeutic effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 1,1-Dioxo-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-1,2-benzothiazol-3-one | Anticancer | Different side chains |
| 4-Hydroxy-1-Methyl-2,2-Dioxo-N-(1,3-benzothiazol-3-yl) | Antimicrobial | Hydroxy group enhances solubility |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)-methylamino]piperidin-1-yl]pyridine-2-carbonitrile, considering its structural complexity?
- Methodological Answer : A stepwise approach is recommended. First, synthesize the benzothiazole-1,1-dioxide core via cyclization of 2-aminothiophenol derivatives with sulfonating agents. Next, functionalize the piperidine ring via reductive amination or nucleophilic substitution. Finally, couple the pyridine-2-carbonitrile moiety using Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling under inert conditions . Monitor intermediates via LC-MS and optimize reaction temperatures (e.g., 60–100°C) to avoid decomposition.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm regiochemistry of the piperidine and benzothiazole moieties.
- High-resolution mass spectrometry (HRMS) for exact mass validation.
- HPLC with UV/Vis detection (C18 column, gradient elution with ammonium acetate buffer pH 6.5 ) to assess purity (>95%).
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition assays (e.g., EGFR, BTK) due to the pyridine-carbonitrile motif’s affinity for ATP-binding pockets.
- Cellular viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., MCF-7, HeLa).
- Fluorescence polarization assays to study binding to neurological targets (e.g., serotonin receptors) given the piperidine-benzothiazole pharmacophore .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of modifications to the benzothiazole-1,1-dioxide moiety?
- Methodological Answer :
- Systematic substituent variation : Replace the methylamino group with ethyl, cyclopropyl, or aryl groups to assess steric/electronic effects.
- Molecular docking studies : Use software like AutoDock Vina to predict binding poses with targets like GABA transporters or COX-2.
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity using regression models .
- Metabolic stability assays : Compare half-lives in human liver microsomes to optimize the dioxane ring’s resistance to oxidation .
Q. What strategies mitigate poor aqueous solubility during in vivo pharmacokinetic studies?
- Methodological Answer :
- Prodrug derivatization : Introduce phosphate or acetyl groups at the pyridine nitrogen to enhance solubility, with enzymatic cleavage in vivo.
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles (dynamic light scattering for size validation).
- Co-solvent systems : Test formulations with DMSO (<5%) or cyclodextrins in PBS buffer .
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Methodological Answer :
- Validate assay conditions : Replicate studies with standardized cell lines (ATCC-verified) and control for pH, temperature, and serum protein interference.
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure plasma concentration-time profiles and correlate with target engagement using LC-MS/MS.
- Tissue distribution studies : Use radiolabeled compound (³H or ¹⁴C) to assess biodistribution and blood-brain barrier penetration .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different laboratories?
- Methodological Answer :
- Inter-lab calibration : Share reference compounds (e.g., staurosporine for kinase assays) to standardize instrumentation.
- Statistical meta-analysis : Apply random-effects models to aggregate data and identify outliers.
- Replicate key experiments : Use orthogonal assays (e.g., SPR vs. fluorescence anisotropy) to confirm binding affinities .
Experimental Design Considerations
Q. What controls are critical for ensuring reproducibility in toxicity studies?
- Methodological Answer :
- Negative controls : Use vehicle-only (e.g., saline with 0.1% Tween-80) and untreated cell/animal cohorts.
- Positive controls : Include known hepatotoxins (e.g., acetaminophen) or nephrotoxins in parallel assays.
- Endpoint validation : Measure ALT/AST levels for liver toxicity and BUN/creatinine for renal toxicity .
Theoretical and Computational Approaches
Q. Which computational methods best predict off-target interactions for this compound?
- Methodological Answer :
- PharmaDB screening : Use databases like ChEMBL or PubChem to identify structurally similar compounds and their off-target profiles .
- Deep learning models : Train neural networks on ToxCast data to predict CYP inhibition or hERG channel binding.
- Thermodynamic integration : Calculate binding free energies for high-risk off-targets (e.g., 5-HT₂B receptor) using molecular dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
